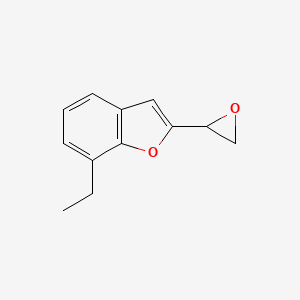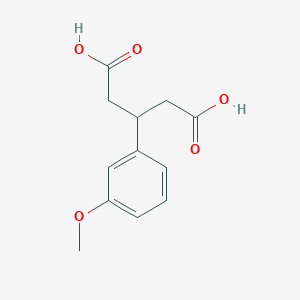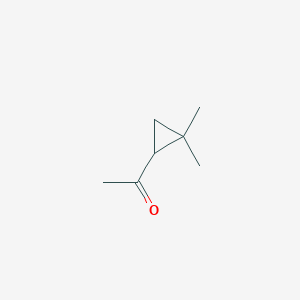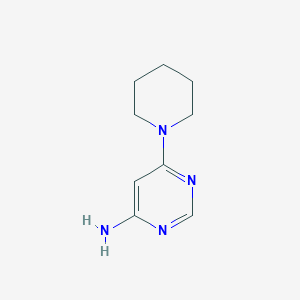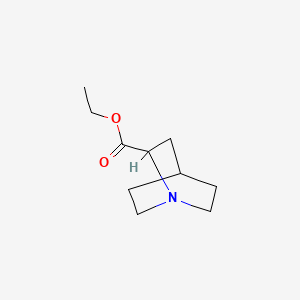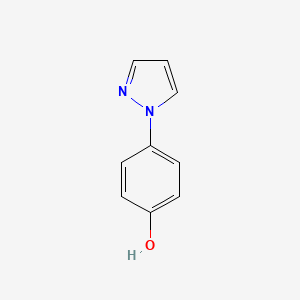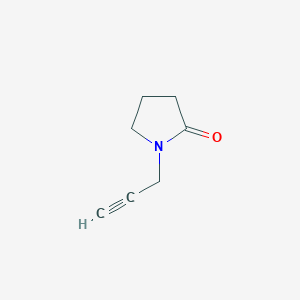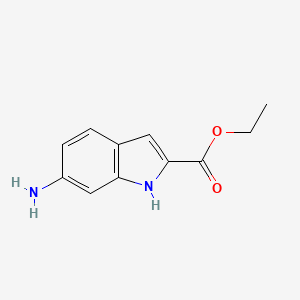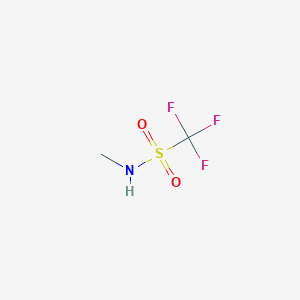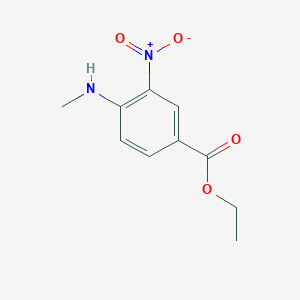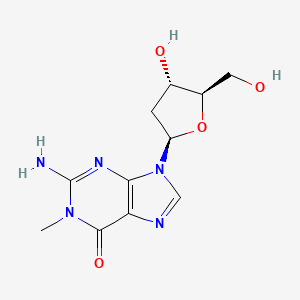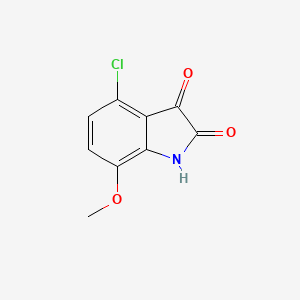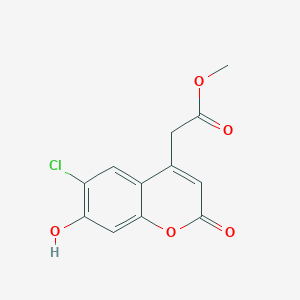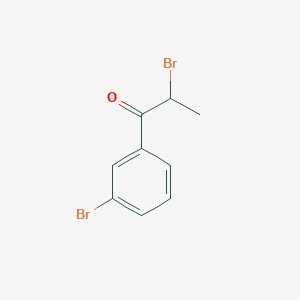
2-Bromo-1-(3-bromophenyl)propan-1-one
Overview
Description
2-Bromo-1-(3-bromophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Br2O . It has a molecular weight of 291.97 g/mol . The IUPAC name for this compound is 2-bromo-1-(3-bromophenyl)propan-1-one .
Molecular Structure Analysis
The InChI string for 2-Bromo-1-(3-bromophenyl)propan-1-one is InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 . The Canonical SMILES string is CC(C(=O)C1=CC(=CC=C1)Br)Br .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . The topological polar surface area is 17.1 Ų .Scientific Research Applications
1. Crystallography
- Application : The compound was used in a study to determine the crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate) .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure is composed of three structural units containing a central benzene ring connecting these moieties with each other by S–O bonds .
2. Organic Synthesis
- Application : The compound was used in a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols .
- Method : The method involved the use of Ammonium Bromide and Oxone .
- Results : The results included the successful synthesis of various alpha-Bromoketones .
3. Synthesis of Phenylpropanoic Acids
- Application : The compound was used in the synthesis of o-, m - and p - isomers of (±)-2- [3- (hydroxybenzoyl)phenyl] propanoic acid .
- Method : The specific method of synthesis was not detailed in the source .
- Results : The results included the successful synthesis of the mentioned isomers .
4. Synthesis of alpha-Bromoketones
- Application : The compound was used in a versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols .
- Method : The method involved the use of Ammonium Bromide and Oxone .
- Results : The results included the successful synthesis of various alpha-Bromoketones .
5. Agrochemical, Pharmaceutical and Dyestuff Synthesis
- Application : The compound is used as an important intermediate for raw material and intermediate used in organic synthesis agrochemical, pharmaceutical and dyestuff field .
- Method : The specific method of synthesis was not detailed in the source .
- Results : The results included the successful synthesis of various agrochemical, pharmaceutical and dyestuff compounds .
6. Synthesis of (±)-2-Propanoic Acid Isomers
- Application : The compound was used in the synthesis of o-, m - and p - isomers of (±)-2-propanoic acid .
- Method : The specific method of synthesis was not detailed in the source .
- Results : The results included the successful synthesis of the mentioned isomers .
7. Synthesis of alpha-Bromoketones
- Application : The compound was used in a versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols .
- Method : The method involved the use of Ammonium Bromide and Oxone .
- Results : The results included the successful synthesis of various alpha-Bromoketones .
8. Agrochemical, Pharmaceutical and Dyestuff Synthesis
- Application : The compound is used as an important intermediate for raw material and intermediate used in organic synthesis agrochemical, pharmaceutical and dyestuff field .
- Method : The specific method of synthesis was not detailed in the source .
- Results : The results included the successful synthesis of various agrochemical, pharmaceutical and dyestuff compounds .
9. Synthesis of (±)-2-Propanoic Acid Isomers
Safety And Hazards
While specific safety and hazard information for 2-Bromo-1-(3-bromophenyl)propan-1-one is not available, similar compounds can pose risks. For example, 2-bromo-1-(3-chlorophenyl)propan-1-one has hazard statements H302, H312, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-1-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYJFIEQBRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502920 | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromophenyl)propan-1-one | |
CAS RN |
76650-08-3 | |
| Record name | 2-Bromo-1-(3-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76650-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3-bromophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



